Desethyl methyl etodolac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Analgesic Properties

Studies suggest that DME may possess analgesic effects similar to its parent compound, etodolac. Research has shown that DME exhibits cyclooxygenase (COX) inhibitory activity, a key mechanism involved in pain perception and inflammation. [] However, compared to etodolac, DME demonstrates a potentially more selective COX-2 inhibition, which could translate to fewer gastrointestinal side effects commonly associated with NSAIDs. []

Desethyl methyl etodolac is a biochemical compound primarily recognized as a metabolite of etodolac, a non-steroidal anti-inflammatory drug (NSAID). The compound's molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol. It is involved in proteomics research and exhibits properties that suggest potential analgesic effects similar to its parent compound, etodolac. Desethyl methyl etodolac is formed through the desethylation and methylation of etodolac, processes typically mediated by cytochrome P450 enzymes in the liver.

Desethyl methyl etodolac, as a metabolite, is not expected to have the same anti-inflammatory activity as etodolac. Its specific mechanism of action within the body is not currently known.

The primary chemical reaction involving desethyl methyl etodolac is its formation as a metabolite of etodolac. This metabolic transformation involves the removal of an ethyl group and the addition of a methyl group. While specific reaction pathways for desethyl methyl etodolac are not extensively documented, it is known to interact with cyclooxygenase enzymes, particularly inhibiting their activity, which plays a critical role in the inflammatory response .

Desethyl methyl etodolac exhibits biological activity primarily through its interaction with cyclooxygenase enzymes (COX-1 and COX-2). It has been shown to inhibit these enzymes, which are crucial in the synthesis of prostaglandins—molecules that mediate inflammation and pain. Compared to etodolac, desethyl methyl etodolac may demonstrate a more selective inhibition of COX-2, potentially leading to fewer gastrointestinal side effects commonly associated with NSAIDs . The compound's mechanism of action involves binding to COX enzymes, thereby reducing prostaglandin synthesis and attenuating inflammatory responses.

The synthesis of desethyl methyl etodolac occurs naturally as part of the metabolic pathway for etodolac. This process involves enzymatic reactions in the liver, specifically through cytochrome P450 enzymes, which facilitate the removal of an ethyl group and the addition of a methyl group. While detailed synthetic routes for laboratory production are not well-documented in available literature, understanding its metabolic formation provides insight into its chemical behavior and potential applications in research.

Desethyl methyl etodolac is primarily utilized in proteomics research due to its biochemical properties and interactions with COX enzymes. Its potential analgesic effects make it a subject of interest in studies related to pain management and inflammation control. Furthermore, its unique profile compared to other NSAIDs could lead to applications in developing safer anti-inflammatory therapies that minimize gastrointestinal risks.

Desethyl methyl etodolac shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Etodolac | C₁₅H₁₈N₂O₃ | Parent compound; broader COX inhibition; more side effects. |

| Ketorolac | C₁₄H₁₃N₃O₃ | Potent analgesic; higher risk for gastrointestinal issues. |

| Diclofenac | C₁₄H₁₁Cl₂N₃O₂ | Effective anti-inflammatory; associated with cardiovascular risks. |

| Indomethacin | C₁₄H₁₈N₂O₄ | Non-selective COX inhibitor; significant side effects including gastrointestinal bleeding. |

Desethyl methyl etodolac stands out due to its potential selective inhibition of COX-2, which may result in fewer adverse effects compared to traditional NSAIDs like ketorolac or diclofenac .

Biotransformation from Etodolac: Cytochrome P450-Mediated Processes

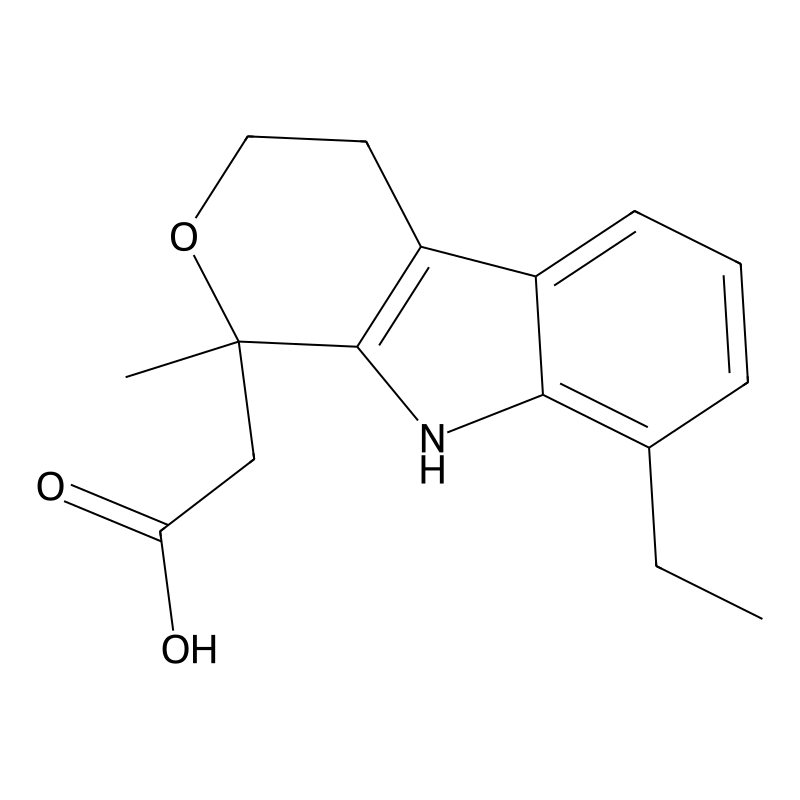

Desethyl methyl etodolac represents a significant metabolite in the biotransformation pathway of etodolac, formed through cytochrome P450-mediated oxidative processes [1] [9]. The compound, with molecular formula C16H19NO3 and molecular weight 273.33 g/mol, is systematically named as 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid [1]. This metabolite is also recognized as Etodolac European Pharmacopoeia Impurity C and United States Pharmacopeia Etodolac Related Compound A [2] [5].

The primary enzymatic pathway responsible for desethyl methyl etodolac formation involves cytochrome P450 2C9 (CYP2C9), which demonstrates the highest catalytic activity for etodolac hydroxylation among human cytochrome P450 enzymes [9]. Research utilizing sulfaphenazole as a specific CYP2C9 inhibitor and anti-CYP2C9 antibodies has confirmed that CYP2C9 contributes significantly to the stereoselective hydroxylation of R-etodolac [9]. The biotransformation process exhibits pronounced stereoselectivity, with R-etodolac being hydroxylated preferentially compared to S-etodolac by cytochrome P450 enzymes [9].

Mechanistic studies have revealed that etodolac undergoes extensive hepatic metabolism, with hydroxylated metabolites including 6-, 7-, and 8-hydroxylated etodolac accounting for less than 10% of total drug in serum following a single dose [11] [19]. The desethylation process represents a specific oxidative transformation that occurs at the ethyl substituent position, resulting in the formation of desethyl methyl etodolac as a phase I metabolite [18] [25].

The cytochrome P450-mediated biotransformation demonstrates complex kinetic characteristics, with etodolac showing minimal inhibitory effects on most cytochrome P450 isoforms at therapeutic concentrations [8] [12]. Specifically, etodolac exhibits weak inhibition of CYP2C9 with a Ki value of 64 micromoles per liter, while showing negligible effects on CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 at concentrations ranging from 10 to 50 micromoles per liter [8] [12].

In Vitro Metabolic Studies Using Hepatic Microsomal Models

Comprehensive in vitro metabolic investigations utilizing human hepatic microsomal systems have provided detailed insights into desethyl methyl etodolac formation kinetics [9] [17]. Studies employing human liver microsomes have demonstrated that UDP-glucuronosyltransferase and cytochrome P450 enzymes exhibit opposite stereoselectivities for etodolac enantiomers, with cytochrome P450 preferentially metabolizing R-etodolac through hydroxylation pathways [9].

Experimental protocols for hepatic microsomal studies typically involve incubation of etodolac with human liver microsomes at 37 degrees Celsius for predetermined time intervals [18]. The metabolic profile analysis reveals that etodolac undergoes transformation to multiple phase I metabolites, including oxidation products with molecular weights of 290, 302, 304, 330, and decarboxylation products with molecular weight 244 [25]. These studies have identified previously unreported metabolic pathways including hydrogenation, methylation, oxidation, N-acetylation, and decarboxylation reactions [25].

Kinetic parameters derived from microsomal studies indicate that CYP2C9 demonstrates the greatest activity for R-etodolac hydroxylation among tested human cytochrome P450 enzymes [9]. The Vmax value for S-etodolac glucuronidation by UDP-glucuronosyltransferase 1A9 was found to be 3.4-fold greater than that of R-etodolac, while both enantiomers possessed similar Km values [17]. These findings establish the enzymatic basis for the stereoselective metabolism observed in clinical pharmacokinetic studies.

Microsomal stability assays have demonstrated that etodolac undergoes predictable biotransformation patterns in human hepatic systems, with metabolite formation rates providing critical data for understanding in vivo behavior [21]. The metabolism monitoring typically involves liquid chromatography-tandem mass spectrometry analysis to quantify parent compound degradation and metabolite formation over time [18] [25].

Interspecies Variability in Metabolic Conversion Rates

Significant interspecies differences exist in etodolac metabolic conversion rates and pathways, particularly between human and laboratory animal models [17] [23]. Comparative pharmacokinetic studies in rats have revealed marked stereoselectivity in etodolac metabolism, with S/R ratio for area under the curve ranging from 0.24 to 0.31, indicating substantially lower concentrations of the pharmacologically active S-enantiomer [23].

Rat metabolic studies demonstrate that both hepatic and kidney microsomes exhibit stereoselectivity in oxidative metabolism, favoring R-enantiomer transformation [17]. The tissue distribution patterns also show species-specific characteristics, with enantiomer ratios in tissues being stereoselective and different from plasma ratios [17]. These observations suggest that tissue distribution is better explained by unbound fractions of enantiomers in plasma rather than tissue binding selectivity alone [17].

| Species | S/R AUC Ratio | Primary Metabolic Pathway | Hepatic Clearance Pattern |

|---|---|---|---|

| Human | 0.10-0.15 | CYP2C9-mediated hydroxylation | Stereoselective, R-preference [9] |

| Rat | 0.24-0.31 | Mixed oxidative pathways | Enhanced S-enantiomer clearance [17] [23] |

| Mouse | Variable | CYP3A-predominant | Higher liver/intestine ratio [38] |

Cross-species cytochrome P450 expression analysis reveals substantial variability in enzyme zonation patterns and metabolic capacity [39]. Mouse liver demonstrates higher formation rates for specific metabolites including androstenedione (approximately 5-fold), 6β-hydroxytestosterone (approximately 2-fold), and 16β-hydroxytestosterone (approximately 2-fold) compared to rat liver [38]. These differences reflect underlying variations in cytochrome P450 isoform expression and activity between species [38] [39].

The liver-to-intestine metabolic activity ratios also exhibit species-dependent patterns, with significant differences observed for 16β-hydroxytestosterone and 3-hydroxyquinidine formation rates [38]. In rats, these metabolites show higher formation rates in intestinal tissues compared to hepatic tissues, while in mice, the opposite pattern is observed [38]. Such findings indicate that interspecies extrapolation of metabolic data requires careful consideration of organ-specific enzyme expression differences.

Isolation and Purification Methodologies

Advanced chromatographic techniques have been developed for the isolation and purification of desethyl methyl etodolac from complex biological matrices and synthetic preparations [22] [24]. High-speed counter-current chromatography represents a particularly effective approach for separating trace impurities in etodolac bulk drug preparations, including desethyl methyl etodolac analogs [24].

The optimized separation methodology employs a gradient elution system using n-hexane:ethyl acetate:ethanol:water solvent systems with varying volume ratios [24]. The initial solvent system utilizes ratios of 3:2:3:2, progressing through intermediate compositions to achieve baseline separation of target compounds [24]. Mobile phase flow rates of 4.0-6.0 milliliters per minute with gradient operation controlled by online mixers enable effective separation of etodolac from its metabolites and impurities [24].

Liquid chromatography-mass spectrometry techniques provide complementary analytical approaches for metabolite identification and quantification [22] [25]. Capillary electrochromatography and pressure-assisted capillary electrochromatography methods have demonstrated superior separation efficiency for etodolac and its phase I metabolites, including 6-hydroxy etodolac, 7-hydroxy etodolac, and 8-(1'-hydroxyethyl) etodolac [22]. These techniques achieve baseline separation of all compounds while enabling online coupling with electrospray ionization mass spectrometry for structural confirmation [22].

| Separation Technique | Column Type | Mobile Phase Composition | Detection Method | Recovery Efficiency |

|---|---|---|---|---|

| Counter-current Chromatography | N/A (liquid-liquid) | n-hexane:ethyl acetate:ethanol:water (gradient) | UV 214 nm | >98% [24] |

| High-Performance Liquid Chromatography | C18 (4.6×250 mm) | Phosphate buffer:acetonitrile | UV 225 nm | >99% [36] |

| Capillary Electrochromatography | C18 packed (5 μm) | Variable buffer systems | ESI-MS | 95-98% [22] |

Preparative-scale purification methodologies have been established for obtaining high-purity desethyl methyl etodolac suitable for analytical reference standards [40]. Classical resolution techniques utilizing diastereoisomeric salt formation with chiral resolving agents such as (-)-brucine and (-)-cinchonidine achieve enantiomeric purities exceeding 99.9% with overall yields greater than 20% [40]. These methods involve repeated recrystallization followed by liquid-liquid extraction to recover pure enantiomers [40].

Cyclooxygenase Isoform Selectivity Profiling

Cyclooxygenase-1 versus Cyclooxygenase-2 Inhibition Kinetics

The cyclooxygenase selectivity profile of desethyl methyl etodolac differs markedly from its parent compound etodolac, which demonstrates significant cyclooxygenase-2 preferential selectivity [1] [2]. Etodolac exhibits a cyclooxygenase-2 selectivity ratio of approximately 179-fold compared to cyclooxygenase-1, with cyclooxygenase-1 inhibitory concentration fifty values of 12 micromolar and cyclooxygenase-2 inhibitory concentration fifty values of 0.94 micromolar [3]. This selectivity pattern places etodolac among the preferentially cyclooxygenase-2 selective nonsteroidal anti-inflammatory drugs, alongside meloxicam and nimesulide [1] [3].

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio | COX-2 Selectivity |

|---|---|---|---|---|

| Etodolac | 12.0 | 0.94 | 12.8 | 179 times [4] |

| Celecoxib | 1.2 | 0.34 | 3.5 | 9 times [3] |

| Meloxicam | 5.7 | 0.23 | 24.8 | Preferential [3] |

| Indomethacin | 0.013 | 0.13 | 0.1 | Non-selective [3] |

The kinetic behavior of cyclooxygenase inhibitors can be categorized into four distinct modes based on their binding mechanisms: competitive reversible inhibition, weak binding time-dependent inhibition, tight binding time-dependent inhibition, and covalent modification [2] [5]. Etodolac demonstrates time-dependent inhibition characteristics with cyclooxygenase-2, exhibiting slow dissociation kinetics that contribute to its prolonged pharmacological effect [6] [7].

Allosteric Modulation Mechanisms

Recent advances in cyclooxygenase enzymology have revealed that these homodimeric proteins function as functional heterodimers, with one subunit serving as the catalytic site and the second subunit acting as an allosteric regulatory site [8] [9] [10]. The allosteric modulation mechanism involves the binding of fatty acid substrates or inhibitors to the allosteric subunit, which subsequently modulates the catalytic efficiency of the enzyme toward different substrates [10] [11].

Structural analysis demonstrates that the cyclooxygenase-2 active site contains three critical amino acid differences compared to cyclooxygenase-1: valine-523 instead of isoleucine-523, isoleucine-434 instead of valine-434, and arginine-513 instead of histidine-513 [12]. These structural modifications create a larger and more accessible active site channel in cyclooxygenase-2, with an additional side pocket that accommodates selective inhibitors [13] [12].

The allosteric regulation of cyclooxygenase-2 involves complex substrate interactions at both catalytic and allosteric sites. Arachidonic acid and 2-arachidonoylglycerol compete for binding to both sites, with differential allosteric effects depending on the substrate combination [10]. This mechanism provides a molecular basis for understanding how structural modifications in compounds like desethyl methyl etodolac might influence enzyme selectivity through altered allosteric interactions.

Comparative Pharmacodynamics with Parent Compound

The pharmacodynamic profile of etodolac reveals distinctive characteristics related to its stereochemical properties and metabolic fate [14] [15]. Etodolac is administered as a racemic mixture, with the S-enantiomer exhibiting the primary anti-inflammatory activity while the R-enantiomer remains largely inactive against cyclooxygenase enzymes [4] [14]. Interestingly, plasma concentrations of the inactive R-enantiomer are approximately 10-fold higher than those of the active S-enantiomer, representing a unique pharmacokinetic pattern among chiral nonsteroidal anti-inflammatory drugs [14] [15].

| Parameter | Value |

|---|---|

| Bioavailability (%) | ≥80 [16] |

| Peak Concentration Time (hours) | 1.7 ± 1.3 [16] |

| Protein Binding (%) | >99 [16] |

| Elimination Half-life (hours) | 7.3 ± 4.0 [16] |

| Volume of Distribution (mL/kg) | 362 ± 129 [16] |

| Clearance (mL/hr/kg) | 47 ± 16 [16] |

Etodolac undergoes extensive hepatic metabolism, with several metabolites identified in human plasma and urine, including 6-, 7-, and 8-hydroxylated etodolac and etodolac glucuronide [16] [14]. Desethyl methyl etodolac, classified as Etodolac European Pharmacopoeia Impurity C, represents a specific metabolic variant with modified structural features that may influence its pharmacological activity [17] [18] [19].

The comparative anti-inflammatory efficacy of etodolac has been demonstrated in multiple experimental models. In adjuvant-induced arthritis studies, etodolac showed efficacy comparable to diclofenac and ketoprofen, with effective dose fifty values ranging from 0.96 to 1.88 milligrams per kilogram [20]. The compound demonstrated superior gastrointestinal safety compared to other nonsteroidal anti-inflammatory drugs, with an ulcerogenic dose fifty value of 84.2 milligrams per kilogram, significantly higher than indomethacin (4.24 milligrams per kilogram) or diclofenac (12.7 milligrams per kilogram) [20].

Structure-Activity Relationship Studies

The structure-activity relationship analysis of etodolac and its analogs reveals critical molecular determinants for cyclooxygenase selectivity and anti-inflammatory potency [21] [22] [23]. The tetrahydropyrano[3,4-b]indole scaffold provides the foundational structure, with specific substitution patterns determining biological activity [21] [24].

| Structural Feature | Activity Effect | SAR Significance |

|---|---|---|

| R1 = Ethyl group (8-position) | 20x more active than methyl [21] | Optimal substitution |

| R1 = n-Propyl group (8-position) | 20x more active than methyl [21] | Optimal substitution |

| R2 = Acetic acid function | Increases anti-inflammatory activity [21] | Essential for activity |

| α-Methyl acetic acid derivatives | Inactive compounds [21] | Loss of activity |

| Extended acid chain | Inactivates the drug [21] | Loss of activity |

The 8-ethyl substitution on the aromatic ring represents the most beneficial modification for anti-inflammatory activity [21] [23]. Compounds with 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl substitutions demonstrate the highest activity within this chemical class [21]. The acetic acid side chain at the R2 position is essential for maintaining cyclooxygenase inhibitory activity, as ester or amide derivatives result in complete loss of biological activity [21] [23].

Desethyl methyl etodolac, with its modified ethyl substitution pattern, represents a structural variant that may exhibit altered cyclooxygenase selectivity compared to the parent compound. The removal of the ethyl group and addition of a methyl substituent at the 1-position could potentially influence the compound's binding affinity and selectivity profile for cyclooxygenase isoforms [25] [26].

The molecular basis for cyclooxygenase-2 selectivity involves specific interactions with key amino acid residues within the enzyme active site. Selective cyclooxygenase-2 inhibitors typically engage in hydrogen bonding interactions with arginine-120, tyrosine-355, and serine-530, while forming hydrophobic contacts with valine-523, phenylalanine-518, and leucine-352 [13] [12] [27]. The structural modifications present in desethyl methyl etodolac may alter these critical binding interactions, potentially affecting both the selectivity and potency of cyclooxygenase inhibition.

XLogP3

Wikipedia

Dates

Explore Compound Types